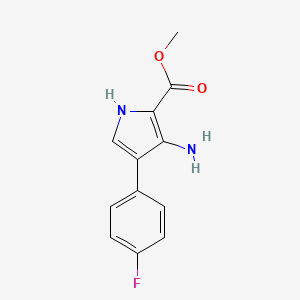![molecular formula C11H20ClNO2 B1422454 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide CAS No. 1269151-15-6](/img/structure/B1422454.png)
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide
Vue d'ensemble
Description
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide and similar compounds often involves the use of amides, which play a crucial role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . N-arylacetamides, in particular, are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 15 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) . In the crystal structure, a three-dimensional structure is generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds plus C—H⋯π (ring) interactions .Physical And Chemical Properties Analysis
The predicted boiling point of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is 381.8±27.0 °C, and its predicted density is 1.08±0.1 g/cm3 . The compound also has a predicted pKa value of 13.60±0.46 .Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been synthesized and characterized through techniques such as 1H and 13C NMR spectroscopy , ESI–MS , X-ray crystallography , and elemental analysis . The detailed characterization is crucial for understanding the compound’s structure and properties, which is foundational for its application in various fields.
Optical Properties and Solvatochromism
The optical properties of this compound have been explored using UV–vis spectrophotometry . It exhibits solvatochromic effects, meaning it changes color based on the polarity of the solvent. This property is significant for developing sensors and indicators in chemical research.
Crystallography and Molecular Interactions
The crystal structure of the compound reveals intramolecular hydrogen bonding and several intermolecular interactions, which are essential for the formation of crystal packing . Understanding these interactions can lead to the design of new materials with desired crystalline properties.
Theoretical Investigations
Time-dependent DFT calculations (TD-DFT) suggest that deprotonation processes occur in polar solvents such as DMF . Theoretical studies like these provide insights into the reactivity and stability of the compound under different conditions.
Medicinal Chemistry
Although not directly related to the exact compound , derivatives of similar structures have been studied for their potential as inhibitors of Candida strains, indicating possible antifungal applications .
Optoelectronic Devices
Compounds with electron-donating and electron-withdrawing groups connected by a π-conjugated system, similar to the structure of the compound , are of interest in the field of optoelectronics . They can be used to produce aggregated molecular structures in various dimensional networks, which is vital for the development of electronic devices.
Agricultural Chemistry
Related compounds, such as acetochlor, have been used in agricultural chemistry as herbicides . The structural similarity suggests that “2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide” could potentially be modified for use in plant protection or growth regulation.
Material Engineering
The intermolecular forces observed in the crystallography of similar compounds can inform the engineering of new materials with specific mechanical or thermal properties .
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methylcyclohexyl)oxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9-4-2-3-5-10(9)15-7-6-13-11(14)8-12/h9-10H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMIESYPNSHJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



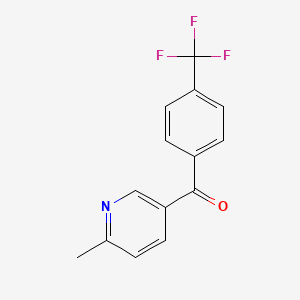





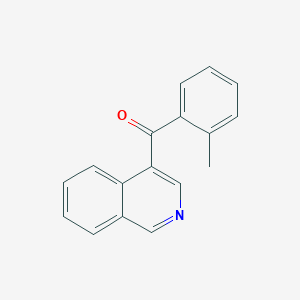

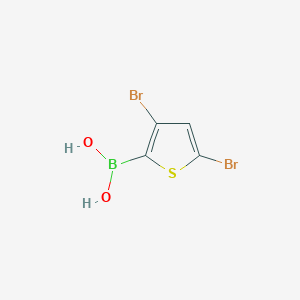
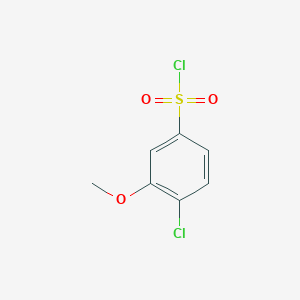
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
